molecular formula C23H21Cl2N3O2 B11650649 4-(2,4-dichlorophenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide CAS No. 400845-98-9

4-(2,4-dichlorophenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B11650649
CAS No.: 400845-98-9
M. Wt: 442.3 g/mol
InChI Key: DRPXVZFRVWTWGG-UHFFFAOYSA-N
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Description

4-(2,4-dichlorophenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with various functional groups that contribute to its unique chemical properties.

Preparation Methods

The synthesis of 4-(2,4-dichlorophenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can be achieved through a multi-step synthetic route. The process typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

4-(2,4-dichlorophenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.

    Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may be used in the development of new materials or as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorophenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The quinoline core and the substituted functional groups can influence the compound’s binding affinity and specificity, leading to various biological outcomes.

Comparison with Similar Compounds

4-(2,4-dichlorophenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can be compared with other quinoline derivatives, such as:

    Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.

    Quinidine: An antiarrhythmic agent with a quinoline core and distinct functional groups.

    Cinchonine: An alkaloid with a quinoline core, used in the synthesis of other compounds.

The uniqueness of this compound lies in its specific substitution pattern, which can confer unique chemical and biological properties compared to other quinoline derivatives.

Biological Activity

The compound 4-(2,4-dichlorophenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a member of the hexahydroquinoline family and has garnered attention for its potential biological activities. This article reviews existing literature on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C23H21Cl2N3O2 with a molecular weight of 442.3 g/mol. It features a hexahydroquinoline core which is significant in medicinal chemistry for its diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that derivatives of hexahydroquinoline compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.125 to 8 μg/mL against multiple pathogens .

CompoundTarget BacteriaMIC (μg/mL)
Hexahydroquinoline Derivative AS. aureus0.125
Hexahydroquinoline Derivative BE. coli2.96

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Studies have shown that related compounds can inhibit the growth of various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (MCF-7). For example, one derivative demonstrated an IC50 value of 6.2 μM against HCT-116 cells .

Cell LineCompound IC50 (μM)
HCT-1166.2
MCF-727.3

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds in this class often act as inhibitors of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • DNA Interaction : Some studies suggest that these compounds can intercalate DNA or inhibit topoisomerases, leading to apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Generation : Certain derivatives have been shown to induce oxidative stress in cells, contributing to their anticancer effects.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the phenyl and pyridine rings significantly affect biological activity. Electron-donating groups enhance potency against microbial targets while specific substitutions on the quinoline core influence anticancer efficacy .

Study on Antimicrobial Efficacy

A recent study synthesized several hexahydroquinoline derivatives and tested their antimicrobial activity against a panel of bacteria. The results indicated that compounds with halogen substitutions showed enhanced activity compared to their non-substituted counterparts .

Study on Cancer Cell Lines

Another investigation focused on the anticancer properties of these compounds against various human cancer cell lines. The study highlighted that specific substitutions on the quinoline ring improved selectivity and reduced toxicity towards normal cells while maintaining efficacy against cancerous cells .

Properties

CAS No.

400845-98-9

Molecular Formula

C23H21Cl2N3O2

Molecular Weight

442.3 g/mol

IUPAC Name

4-(2,4-dichlorophenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C23H21Cl2N3O2/c1-12-6-9-19(26-11-12)28-23(30)20-13(2)27-17-4-3-5-18(29)22(17)21(20)15-8-7-14(24)10-16(15)25/h6-11,21,27H,3-5H2,1-2H3,(H,26,28,30)

InChI Key

DRPXVZFRVWTWGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2=C(NC3=C(C2C4=C(C=C(C=C4)Cl)Cl)C(=O)CCC3)C

Origin of Product

United States

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